Epsilon-(gamma-glutamyl)-lysine (TFA)

Description

Historical Context and Discovery as an Isopeptide Bond

The existence of an unusual, highly stable cross-link in proteins was first investigated in the context of blood clot formation. In 1968, researchers isolated and identified ε-(γ-glutamyl)lysine from enzymatic hydrolysates of human fibrin (B1330869) that had been cross-linked by Factor XIIIa. nih.gov This discovery provided conclusive evidence that this isopeptide bond was responsible for the stabilization of fibrin polymers. nih.gov Further studies confirmed its absence in fibrin prepared in the presence of Factor XIII inhibitors like ethylenediaminetetraacetic acid (EDTA). nih.gov Subsequent research found this cross-link in a variety of other biological structures, including the stratum corneum of the skin, highlighting its widespread importance. nih.gov The bond was recognized as an isopeptide linkage, distinct from the conventional peptide bonds that form the primary backbone of proteins, as it involves the side chain of one amino acid. wikipedia.org

Structural Definition as a Covalent Isopeptide Cross-Link

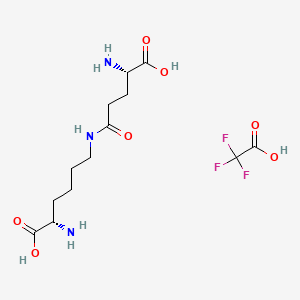

The epsilon-(gamma-glutamyl)-lysine (B33441) bond is an amide linkage formed between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue within or between polypeptide chains. youtube.comnih.gov This reaction, catalyzed by enzymes known as transglutaminases, results in the release of an ammonia (B1221849) molecule. nih.govacs.org

The resulting isopeptide bond is characterized by its high stability and resistance to enzymatic, chemical, and mechanical disruption. researchgate.net Unlike the standard peptide bond that links the α-carboxyl group of one amino acid to the α-amino group of another, this "isopeptide" linkage creates a branch or cross-link in the protein structure. wikipedia.org This covalent bridge is crucial for forming highly stable and often insoluble protein networks.

Significance as a Post-Translational Protein Modification

The formation of the ε-(γ-glutamyl)lysine bond is a critical post-translational modification, a process that occurs after a protein is synthesized from its messenger RNA template. researchgate.netnih.gov This modification dramatically alters the properties of the target proteins, most notably by increasing their stability and resistance to degradation. researchgate.net Transglutaminases are the primary enzymes responsible for catalyzing this modification. researchgate.netnih.gov The activity of these enzymes is often calcium-dependent and tightly regulated within cells, ensuring that cross-linking occurs only under specific physiological conditions. The irreversible nature of this bond means it plays a significant role in terminal differentiation processes and in stabilizing long-lived protein structures. acs.org

Overview of its Central Role in Protein Stability and Cellular Processes

The ε-(γ-glutamyl)lysine cross-link is fundamental to the mechanical stability and integrity of various tissues and biological structures. Its presence is essential in processes requiring robust protein networks, such as:

Blood Coagulation: It stabilizes fibrin clots, forming a resilient mesh that prevents blood loss. nih.govnih.govnih.gov Fibrin clots formed in plasma from individuals with a deficiency in Factor XIII, the transglutaminase responsible for this cross-linking, contain little to no ε-(γ-glutamyl)lysine bonds. nih.gov

Skin and Hair: This bond provides strength and resistance to the proteins in the epidermis and hair follicles. nih.govnih.gov

Wound Healing: The cross-linking of extracellular matrix proteins is a key step in tissue repair. wikipedia.org

Apoptosis: During programmed cell death, transglutaminase activity can lead to the formation of a cross-linked protein shell, preventing the leakage of cellular contents. nih.gov

While essential for normal physiology, excessive or unregulated formation of these cross-links has been implicated in the pathology of several diseases. For instance, the accumulation of abnormally cross-linked protein aggregates is a feature of certain neurodegenerative disorders like Alzheimer's and Huntington's disease. nih.govnih.govnih.govresearchgate.net

Data Tables

Table 1: Key Characteristics of the Epsilon-(gamma-glutamyl)-lysine Isopeptide Bond

| Characteristic | Description | Source(s) |

| Bond Type | Covalent, Isopeptide Amide Bond | wikipedia.orgyoutube.com |

| Formation | Enzymatically catalyzed by transglutaminases | researchgate.netnih.gov |

| Reactants | γ-carboxamide group of Glutamine and ε-amino group of Lysine | youtube.comnih.gov |

| Byproduct | Ammonia (NH₃) | nih.govacs.org |

| Stability | Highly resistant to proteolysis and mechanical stress | researchgate.net |

| Function | Intra- and intermolecular protein cross-linking, protein stabilization | researchgate.netnih.gov |

Table 2: Examples of Biological Processes Involving ε-(γ-glutamyl)lysine Cross-linking

| Biological Process | Key Proteins Involved | Function of Cross-link | Source(s) |

| Blood Coagulation | Fibrin | Stabilization of the blood clot | nih.govnih.gov |

| Skin Barrier Formation | Keratins, Loricrin, Involucrin (B1238512) | Mechanical strength and integrity of the stratum corneum | nih.gov |

| Hair Structure | Trichohyalin, Keratins | Strength and resilience of the hair shaft | nih.gov |

| Apoptosis | Various intracellular proteins | Formation of a cross-linked protein scaffold in apoptotic bodies | nih.gov |

| Neurodegenerative Disease | Amyloid-beta, Tau, Huntingtin | Formation of insoluble protein aggregates | nih.govnih.govnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H22F3N3O7 |

|---|---|

Molecular Weight |

389.32 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(4S)-4-amino-4-carboxybutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C11H21N3O5.C2HF3O2/c12-7(10(16)17)3-1-2-6-14-9(15)5-4-8(13)11(18)19;3-2(4,5)1(6)7/h7-8H,1-6,12-13H2,(H,14,15)(H,16,17)(H,18,19);(H,6,7)/t7-,8-;/m0./s1 |

InChI Key |

IFWOIXLZOCCWNI-WSZWBAFRSA-N |

Isomeric SMILES |

C(CCNC(=O)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CCNC(=O)CCC(C(=O)O)N)CC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Enzymatic Biogenesis of Epsilon Gamma Glutamyl Lysine Isopeptide Bonds

The Transglutaminase Family and Their Role in Isopeptide Formation

Transglutaminases (TGs) are a widely distributed group of enzymes that catalyze the post-translational modification of proteins. nih.govresearchgate.net Their principal function is the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue. wikipedia.org This cross-linking activity is fundamental to various physiological processes, including blood clotting, skin and hair formation, and wound healing. nih.gov The human genome encodes for eight distinct transglutaminases, each with specific roles and tissue distributions. nih.gov

Tissue Transglutaminase (TG2)

Tissue transglutaminase, or TG2, is a ubiquitous and extensively studied member of the transglutaminase family. nih.govmdpi.com It is a multifunctional protein that, in addition to its cross-linking activity, can also function as a G-protein. mdpi.com TG2 is implicated in a wide array of cellular processes and its dysregulation has been linked to several diseases. nih.govmdpi.com The enzyme catalyzes the formation of ε-(gamma-glutamyl)-lysine bonds, which contributes to the stabilization of the extracellular matrix. mdpi.commedchemexpress.com Research has identified specific lysine residues within TG2 itself that are involved in the formation of these isopeptide bonds, leading to the creation of TG2 multimers. omicsdi.orgmdpi.com

Factor XIIIA (FXIIIA)

Factor XIIIA (FXIIIA) is a vital transglutaminase primarily known for its essential role in the final stages of the blood coagulation cascade. researchgate.netresearchgate.net Upon activation, FXIIIA catalyzes the formation of ε-(gamma-glutamyl)-lysine isopeptide bonds between fibrin (B1330869) molecules. researchgate.net This cross-linking process transforms the soluble fibrin monomer into a stable, insoluble fibrin clot, which is crucial for hemostasis. researchgate.net Beyond its role in clotting, FXIIIA is also recognized for its ability to cleave previously formed isopeptide bonds, demonstrating a dual catalytic function. nih.gov

Other Transglutaminases (e.g., TG1, Microbial Transglutaminases)

The transglutaminase family includes other important isoforms such as transglutaminase 1 (TG1) and microbial transglutaminases (mTG).

Transglutaminase 1 (TG1): Predominantly found in keratinocytes, TG1 is crucial for skin barrier formation through the cross-linking of proteins. nih.gov Like other mammalian TGs, its activity is dependent on calcium ions and involves a thiol-dependent mechanism. nih.gov

Microbial Transglutaminases (mTG): Isolated from bacteria like Streptomyces mobaraensis, mTG is widely used in the food industry to improve the texture and properties of protein-rich foods. wikipedia.orgnih.gov Unlike mammalian TGs, mTG is generally calcium-independent. wikipedia.org It efficiently catalyzes the formation of ε-(gamma-glutamyl)-lysine bonds, leading to the cross-linking of various food proteins. nih.govmdpi.com The broad substrate specificity of mTG has made it a valuable tool in various biotechnological applications. researchgate.net

Mechanistic Insights into Transglutaminase-Mediated Acyl Transfer

The formation of the ε-(gamma-glutamyl)-lysine isopeptide bond by transglutaminases proceeds through a well-defined acyl transfer mechanism. mdpi.comnih.gov This process involves a catalytic triad (B1167595) of amino acids within the enzyme's active site, typically consisting of Cysteine, Histidine, and Aspartic acid. researchgate.netnih.gov

| Enzyme | Primary Function | Calcium Dependence | Key Substrates |

|---|---|---|---|

| Tissue Transglutaminase (TG2) | Extracellular matrix stabilization, G-protein signaling | Yes | Fibronectin, Collagen, Gluten peptides |

| Factor XIIIA (FXIIIA) | Blood clot stabilization | Yes | Fibrin |

| Transglutaminase 1 (TG1) | Skin barrier formation | Yes | Keratins, Loricrin |

| Microbial Transglutaminase (mTG) | Protein cross-linking in food processing | No | Casein, Myosin, Soy proteins |

Acyl Donor (Glutamine Residues) and Acyl Acceptor (Lysine Residues) Specificity

The catalytic reaction initiated by transglutaminases involves the recognition of specific glutamine and lysine residues within protein substrates. researchgate.netnih.gov

Acyl Donor (Glutamine): The enzyme first forms a thioester bond with the γ-carboxamide group of a peptide-bound glutamine residue, which serves as the acyl donor. nih.gov This step releases ammonia (B1221849). researchgate.net The sequence of amino acids surrounding the target glutamine can influence the substrate specificity of different transglutaminase isoforms. nih.gov For instance, the presence of hydrophobic amino acids C-terminal to the glutamine can enhance the reaction rate for tissue-type transglutaminases. nih.gov

Acyl Acceptor (Lysine): The acyl-enzyme intermediate then reacts with the ε-amino group of a lysine residue, the acyl acceptor, to form the stable ε-(gamma-glutamyl)-lysine isopeptide bond. nih.gov Microbial transglutaminases have been shown to exhibit broad specificity for acyl-acceptor substrates, accommodating a variety of primary amines beyond just lysine residues. researchgate.net

Formation of Stable Covalent Isopeptide Linkages

The covalent bond forged by transglutaminases between glutamine and lysine residues is an isopeptide linkage, distinguishing it from the more common peptide bonds that form the primary backbone of proteins. nih.gov This isopeptide bond is exceptionally stable and resistant to cleavage by most proteases, contributing to the longevity and structural integrity of the cross-linked proteins. nih.gov This inherent stability is vital in numerous biological contexts, including the stabilization of the extracellular matrix, blood clotting, and the formation of the epidermal barrier. nih.govnih.gov

The enzymatic reaction catalyzed by transglutaminases is a transamidation reaction. nih.gov The process involves the enzyme forming a thioester intermediate with the glutamine substrate, followed by the nucleophilic attack of the lysine's ε-amino group, which results in the formation of the ε-(gamma-glutamyl)-lysine bond and the release of ammonia. nih.govmdpi.com While the formation of this bond is the primary activity, some transglutaminases, like tissue transglutaminase 2 (TG2), also exhibit isopeptidase activity, meaning they can cleave the bond, although this function is less well understood. aston.ac.ukresearchgate.net

Detailed Research Findings

Numerous studies have elucidated the specifics of ε-(gamma-glutamyl)-lysine isopeptide bond formation in various proteins and systems. Research has focused on identifying the specific glutamine and lysine residues that participate in these cross-links, providing insight into the substrate specificity of different transglutaminases.

For instance, a study on the cross-linking of α-lactalbumin by mammalian and microbial transglutaminases identified specific lysine and glutamine residues involved in the polymerization of this protein. The differing specificities of the enzymes were found to influence the resulting polymer structure. nih.govresearchgate.net Another area of significant research has been the role of tissue transglutaminase (TG2) in celiac disease, where it cross-links with gluten peptides, and in various fibrotic and neurodegenerative diseases. nih.govmedchemexpress.com

The quantification of ε-(gamma-glutamyl)-lysine formation is crucial for understanding the kinetics and extent of the cross-linking reaction. Methods such as high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) have been developed for the precise quantification of the isopeptide in protein digests. nih.gov Kinetic studies have also been performed to understand the mechanics of transglutaminase action on various substrates. researchgate.net

Below are interactive data tables summarizing findings from relevant research on the identification of cross-linking sites and the quantification of isopeptide formation.

Table 1: Identified ε-(gamma-glutamyl)-lysine Cross-linking Sites in Various Proteins

| Protein | Transglutaminase Used | Identified Lysine (K) Residues | Identified Glutamine (Q) Residues | Research Focus |

| α-Lactalbumin | Guinea Pig Liver TGase (GTGase) | K16, K93, K122 | Q54 | Site specificity of mammalian TGase nih.govresearchgate.net |

| α-Lactalbumin | Microbial TGase (MTGase) | K5 | Q54 | Site specificity of microbial TGase nih.govresearchgate.net |

| Whey Proteins | Microbial TGase (MTGase) | K14, K60, K70, K75 | Q35, Q115, Q120 | Improving functional properties of food proteins nih.gov |

| Human Neuroblastoma SH-SY5Y Cells | Endogenous TG2 | Various | Various | Naturally occurring intracellular cross-links nih.govacs.org |

Table 2: Quantitative Analysis of ε-(gamma-glutamyl)-lysine Formation

| Protein System | Analytical Method | Initial Concentration | Concentration after TGase Treatment | Key Finding |

| Leguminous Protein Isolates | HPLC-ESI-MS | 40 - 77 µmol/100g | 100 - 500 µmol/100g | Method validation for quantifying cross-linking rate nih.gov |

| Human Stratum Corneum | Isotope Dilution | Not Applicable | ~9 nmol/mg of protein | Confirmed the presence of isopeptide cross-links in skin proteins researchgate.net |

Biological Functions and Molecular Significance of Epsilon Gamma Glutamyl Lysine Cross Links

Contribution to Protein Stabilization and Structural Integrity

The formation of ε-(gamma-glutamyl)-lysine cross-links imparts significant stability to proteins, rendering them resistant to mechanical, chemical, and enzymatic degradation. hmdb.ca This covalent modification is a key mechanism for reinforcing protein structures in various tissues and biological systems. nih.gov

Extracellular Matrix (ECM) Remodeling and Architecture

The ε-(gamma-glutamyl)-lysine cross-link is a critical component in the assembly and stabilization of the extracellular matrix (ECM). nih.gov Transglutaminases, particularly tissue transglutaminase (TG2), catalyze the formation of these bonds between various ECM proteins, including collagen, fibronectin, and laminin. nih.gov This cross-linking activity contributes to the structural integrity and stability of the ECM, making it resistant to proteolytic degradation. nih.gov

In the context of tissue repair and disease, the role of these cross-links is prominent. For instance, during wound healing, there is an increased synthesis of proteins and a corresponding increase in the formation of ε-(gamma-glutamyl)-lysine cross-links in the dermal and muscle layers of the skin. nih.gov In pathological conditions such as liver cirrhosis and certain kidney diseases, an aberrant increase in TG2 activity leads to excessive cross-linking of the ECM. hmdb.camedchemexpress.comoup.com This can result in the formation of highly stable and degradation-resistant scar tissue, contributing to the progression of fibrosis. oup.com

The transcription factor SOX9 plays a role in regulating the expression of genes related to the ECM. researchgate.net The interplay between transcription factors and the enzymatic activity of transglutaminases highlights the complex regulation of ECM dynamics.

Cytoskeletal Structure and Dynamics

The ε-(gamma-glutamyl)-lysine isopeptide bond also plays a role in the stabilization of cytoskeletal components. While the primary focus of research has been on the ECM, evidence suggests that intracellular transglutaminase activity can cross-link cytoskeletal proteins, contributing to cellular structure and integrity. This cross-linking can influence the mechanical properties of cells and their ability to withstand stress.

Role in Tissue Mechanics and Resilience

Table 1: Research Findings on the Role of ε-(gamma-glutamyl)-lysine in Protein and Tissue Structure

| Biological Context | Key Findings | Impact of Cross-Linking |

| Extracellular Matrix | Transglutaminase-mediated cross-linking of ECM proteins like collagen and fibronectin. nih.gov | Increased stability and resistance to degradation. nih.gov |

| Wound Healing | Increased protein synthesis and ε-(gamma-glutamyl)-lysine formation in healing skin. nih.gov | Reinforcement of the healing tissue. nih.gov |

| Liver Cirrhosis | High expression of transglutaminase and extensive ECM cross-linking. oup.com | Formation of fibrotic scar tissue. oup.com |

| Kidney Disease | Elevated levels of ε-(gamma-glutamyl)-lysine in diabetic nephropathy. hmdb.camedchemexpress.com | Contributes to renal scarring. hmdb.ca |

| Tissue Mechanics | Provides resistance to mechanical and chemical disruption. hmdb.ca | Enhances tissue resilience and elasticity. |

Involvement in Key Cellular and Physiological Processes

Beyond its structural role, the ε-(gamma-glutamyl)-lysine cross-link is involved in fundamental cellular processes, including programmed cell death and blood coagulation.

Apoptosis and Programmed Cell Death Mechanisms

Tissue transglutaminase (tTG) and the subsequent formation of ε-(gamma-glutamyl)-lysine cross-links are implicated in the process of apoptosis, or programmed cell death. tandfonline.com During apoptosis, tTG can be induced and activated, leading to the cross-linking of intracellular proteins. nih.gov This creates a highly stable, insoluble protein scaffold that helps to contain cellular contents as the cell dies, preventing leakage and inflammation. nih.gov

The role of tTG in apoptosis can be complex, exhibiting both pro-apoptotic and anti-apoptotic effects depending on the cellular context. mdpi.com For instance, overexpression of tTG can render cells more susceptible to apoptosis. tandfonline.com Conversely, tTG can also inhibit apoptosis by cross-linking and inactivating key apoptotic proteins like caspase-3. acs.org The degradation of these cross-linked apoptotic bodies leads to the release of the ε-(gamma-glutamyl)-lysine isodipeptide, which can be detected in bodily fluids and may serve as a marker for the rate of apoptosis. nih.govnih.gov

Coagulation Cascade and Blood Clot Formation

The formation of ε-(gamma-glutamyl)-lysine cross-links is a critical final step in the blood coagulation cascade. This process is primarily mediated by Factor XIII (also known as fibrin-stabilizing factor), a transglutaminase that is activated by thrombin. bleeding.org

Once a fibrin (B1330869) mesh is formed at the site of a vascular injury, Factor XIII catalyzes the formation of these isopeptide bonds between fibrin monomers. nih.govnih.gov This cross-linking dramatically increases the mechanical strength and stability of the fibrin clot, making it more resistant to enzymatic breakdown (fibrinolysis). nih.gov In individuals with a deficiency in Factor XIII, the resulting clots are unstable and prone to premature dissolution, leading to a bleeding diathesis. nih.gov The presence of approximately six moles of ε-(gamma-glutamyl)-lysine per mole of fibrin in a normal clot underscores the importance of this cross-link in hemostasis. nih.gov

Skin Barrier Formation and Epidermal Cross-Linking

The formation of the skin's protective barrier is a complex and vital process culminating in the creation of the stratum corneum, the outermost layer of the epidermis. youtube.com A critical element of this barrier is the cornified envelope (CE), a highly insoluble and robust structure located just beneath the plasma membrane of terminally differentiated keratinocytes, known as corneocytes. nih.govwikipedia.org The structural integrity of the CE is primarily due to extensive protein cross-linking through the formation of ε-(γ-glutamyl)lysine isopeptide bonds, a reaction catalyzed by a family of calcium-dependent enzymes called transglutaminases (TGs). nih.govnih.govnih.gov

This enzymatic cross-linking permanently stabilizes the protein lattice, creating a structure resistant to chemical, enzymatic, and mechanical disruption. nih.gov The process begins in the upper layers of the epidermis, specifically the granular layer, where keratinocytes undergo terminal differentiation. nih.govmdpi.com Epidermal transglutaminase (TG1) is a key enzyme in this process, localized to the granular layer where it cross-links soluble cytoplasmic precursor proteins into large, insoluble polymers that form the CE. nih.gov Studies have shown that TG1, along with TG3 and TG5, is crucial for proper CE formation. mdpi.comnih.gov The essential nature of this process is highlighted by research on mice lacking the TG1 gene; these mice die shortly after birth due to a defective skin barrier and subsequent dehydration, demonstrating that TG1-mediated cross-linking is vital for survival. youtube.com

The assembly of the cornified envelope is a sequential process involving several key structural proteins. The formation begins at desmosomes, where involucrin (B1238512) is cross-linked by TG1 to envoplakin and periplakin, forming an initial scaffold. mdpi.com Involucrin is expressed in the upper spinous and granular layers and is a primary substrate for transglutaminases, playing a foundational role in CE assembly. mdpi.comnih.gov Subsequently, other proteins are covalently bonded to this scaffold. Loricrin, the most abundant protein component of the CE (comprising over 70%), is expressed in the granular layer and is cross-linked to the involucrin framework, significantly reinforcing the envelope. mdpi.comnih.gov This cross-linked protein lattice, composed of proteins like loricrin, involucrin, envoplakin, and periplakin, confers rigidity and protective qualities to the epidermis. wikipedia.orgreactome.org

Research indicates that the cornified envelope undergoes a maturation process. In the deeper layers of the stratum corneum, the CEs are morphologically irregular and deformable, termed 'fragile' envelopes (CEf). nih.gov As they move to the superficial layers, they transform into polygonal, 'resilient' envelopes (CEr), which are significantly stronger and represent over 80% of the CE population at the surface. nih.gov This maturation is associated with a strengthening of the protective structure, and its impairment is linked to poor stratum corneum quality, such as that induced by soap or environmental factors. nih.gov

The extent of this cross-linking is substantial. Analysis of cornified envelopes from human stratum corneum revealed that approximately 18% of the total lysine (B10760008) residues are present as the ε-(γ-glutamyl)lysine dipeptide, underscoring the density of these covalent bonds in the final structure. nih.gov

Detailed Research Findings

Table 1: Key Proteins in Cornified Envelope Formation

| Protein | Location of Expression | Function in Cornified Envelope (CE) Formation | Citations |

|---|---|---|---|

| Involucrin | Upper spinous and granular layers | Serves as an initial scaffold for CE assembly, cross-linking to envoplakin and periplakin. | mdpi.comnih.gov |

| Loricrin | Granular layer | The most abundant CE protein; cross-links to the involucrin scaffold, providing major reinforcement. | mdpi.comnih.gov |

| Envoplakin | Upper spinous and granular layers | A desmosomal protein that, along with periplakin, forms part of the initial scaffold to which involucrin binds. | wikipedia.orgmdpi.com |

| Periplakin | Upper spinous and granular layers | A desmosomal protein that, along with envoplakin, forms part of the initial scaffold to which involucrin binds. | wikipedia.orgmdpi.com |

| Filaggrin | Granular layer (from Profilaggrin) | Binds to and aggregates keratin (B1170402) filaments, which then attach to the CE. | mdpi.comreactome.org |

Table 2: Transglutaminases (TGs) in Epidermal Cross-Linking

| Enzyme | Location | Role in Epidermal Cross-Linking | Citations |

|---|---|---|---|

| Transglutaminase 1 (TG1) | Granular layer (membrane-bound) | Catalyzes the initial formation of the CE by cross-linking involucrin to envoplakin and periplakin, and subsequently cross-linking other proteins like loricrin. Essential for skin barrier development. | youtube.comnih.govmdpi.comnih.gov |

| Transglutaminase 3 (TG3) | Granular layer | Contributes to the cross-linking of proteins during CE formation. | mdpi.comnih.gov |

| Transglutaminase 5 (TG5) | Granular layer | Contributes to the cross-linking of proteins during CE formation. | mdpi.comnih.gov |

Occurrence and Distribution of Epsilon Gamma Glutamyl Lysine in Biological Systems

Detection in Specific Tissues and Biological Fluids

The epsilon-(gamma-glutamyl)-lysine (B33441) cross-link is integral to the structure and function of several tissues and is detectable in various biological fluids, where its concentration can serve as a biomarker for certain disease states.

Stratum Corneum

The stratum corneum, the outermost layer of the epidermis, relies on extensive protein cross-linking for its protective barrier function. Epsilon-(gamma-glutamyl)-lysine has been identified within this layer, specifically in the fraction containing keratins and other high-molecular-weight proteins. nih.gov The formation of these isopeptide bonds is catalyzed by epidermal transglutaminase, which cross-links structural proteins to create highly insoluble and robust protein polymers. researchgate.net This process is essential for the formation of the cornified envelope, a key component of the skin barrier. researchgate.net Quantitative analysis has revealed the presence of approximately 9 nmol of epsilon-(gamma-glutamyl)-lysine per milligram of protein in this skin layer, underscoring its abundance and structural importance. nih.govresearchgate.net

In conditions such as hypertrophic scars, the levels of this cross-link are significantly increased compared to normal mature scars. nih.gov Research has also pointed to elevated levels and activity of transglutaminase 1 in psoriatic skin, suggesting a potential role for epsilon-(gamma-glutamyl)-lysine in the pathophysiology of this inflammatory skin disease. mdpi.com

Renal Tissues (Kidney ECM)

In renal tissues, epsilon-(gamma-glutamyl)-lysine is found in the extracellular matrix (ECM). nih.govmedchemexpress.com Its formation is catalyzed by tissue transglutaminase (tTg) and plays a role in the stabilization of the ECM. nih.govmedchemexpress.com In the context of kidney disease, particularly diabetic nephropathy, there is a significant increase in the levels of both tTg and epsilon-(gamma-glutamyl)-lysine in the periglomerular and peritubular areas of the kidney. nih.gov This increased cross-linking contributes to the expansion and scarring of the ECM, which is a characteristic feature of diabetic kidney disease. nih.govnih.gov Studies in human diabetic nephropathy have shown a strong correlation between the levels of tTg, epsilon-(gamma-glutamyl)-lysine, and the degree of renal scarring. nih.gov

| Tissue/Condition | Finding | Reference |

| Human Diabetic Nephropathy | Increased levels of tTg (+1,266%) and epsilon-(gamma-glutamyl)-lysine (+486%) in kidneys with DN compared to normal. | nih.gov |

| Experimental Diabetic Nephropathy (rat model) | Whole kidney epsilon-(gamma-glutamyl)-lysine significantly increased from Day 90 (+337%) and peaked at Day 120 (+650%). | nih.gov |

| Human Hypertrophic Scars | Isopeptide cross-link levels of 0.018 +/- .006 nmol/micromol amino acids in untreated scars, significantly higher than in normal mature scars (0.003 +/- 0.001 nmol/micromol amino acid). | nih.gov |

Neuronal Tissues and Cerebrospinal Fluid (CSF)

The presence of epsilon-(gamma-glutamyl)-lysine has been detected in neuronal tissues and its concentration in cerebrospinal fluid (CSF) is emerging as a potential biomarker for neurodegenerative diseases. nih.govnih.govresearchgate.net Elevated levels of this isodipeptide in the CSF have been observed in patients with Alzheimer's disease and vascular dementia. nih.gov In these conditions, the activation of transglutaminase is considered a marker of apoptosis, and the subsequent release of epsilon-(gamma-glutamyl)-lysine into the CSF may reflect the intensity of neurodegeneration. nih.gov

Similarly, significantly increased levels of N(epsilon)-(gamma-L-glutamyl)-L-lysine (GGEL) have been found in the CSF of patients with Huntington's disease, another neurodegenerative disorder. nih.govresearchgate.net This finding supports the hypothesis that transglutaminase activity is heightened in the brains of individuals with Huntington's disease in vivo. nih.govresearchgate.net

| Condition | Mean GGEL Concentration in CSF (pmol/mL ± SEM) | Control Group GGEL Concentration in CSF (pmol/mL ± SEM) | Reference |

| Huntington's Disease | 708 ± 41 | 228 ± 36 | nih.govresearchgate.net |

| Alzheimer's Disease | 176.6 ± 77.1 (nM/l) | 37.9 ± 8.7 (nM/l) | nih.gov |

| Vascular Dementia | 95.6 ± 45.1 (nM/l) | 37.9 ± 8.7 (nM/l) | nih.gov |

Other Biological Matrices (e.g., Erythrocyte Membrane)

The epsilon-(gamma-glutamyl)-lysine cross-link is also found in the membrane of human erythrocytes (red blood cells). nih.gov Its formation is catalyzed by an intrinsic, Ca2+-regulated transglutaminase. nih.gov An increase in intracellular calcium ions triggers this enzyme, leading to the formation of high-molecular-weight membrane protein polymers. nih.gov This cross-linking involves proteins on the cytoplasmic side of the membrane and can result in as many as 6 moles of gamma-glutamyl-epsilon-lysine cross-links per 100,000 gm of protein. nih.gov

Presence in Dietary Proteins and Food Matrices

Beyond its endogenous formation in biological systems, epsilon-(gamma-glutamyl)-lysine is also found in various food sources, particularly in proteins that have been subjected to processing.

Casein and Milk Proteins

Casein, the primary protein in milk, is a notable dietary source of epsilon-(gamma-glutamyl)-lysine. nih.gov This isopeptide can be formed when milk and milk products are processed, for example, through heat treatment which can promote the cross-linking of casein molecules. Studies have shown that the epsilon-(gamma-glutamyl)-lysine moiety in cross-linked casein is a bioavailable source of the essential amino acid lysine (B10760008) for rats. nih.gov This indicates that despite the cross-linking, the lysine can be absorbed and utilized by the body. nih.gov The formation of these cross-links can also influence the gelling properties of milk proteins, which is a critical aspect in the manufacturing of various dairy products like yogurt and cheese. capes.gov.brresearchgate.netnih.gov

Leguminous Proteins

The isopeptide bond ε-(γ-glutamyl)-lysine is a naturally occurring covalent linkage in various biological systems, including plant proteins. In leguminous proteins, this bond can be present endogenously and its formation can be further induced by enzymatic action, such as that of microbial transglutaminase (MTG). The presence and concentration of this isopeptide are of interest due to its impact on the structural and functional properties of proteins.

Research has focused on the identification and quantification of the ε-(γ-glutamyl)-lysine isopeptide in protein isolates from several key leguminous sources. A significant study utilized high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) to precisely measure the levels of this isopeptide. nih.gov The investigation examined protein isolates from soy (Glycine max), pea (Pisum sativum), and two species of sweet lupin, Lupinus albus and Lupinus angustifolius. nih.gov

The findings from this research revealed the presence of initial, or endogenous, levels of ε-(γ-glutamyl)-lysine in the untreated leguminous protein isolates. nih.gov These baseline concentrations were found to be within a specific range, indicating a natural occurrence of this isopeptide bond in these plant-based proteins prior to any enzymatic treatment. nih.gov

Furthermore, the study explored the effect of enzymatic cross-linking using microbial transglutaminase. nih.gov This treatment led to a significant increase in the concentration of ε-(γ-glutamyl)-lysine, demonstrating the potential to modify the protein structure through the formation of these isopeptide bonds. nih.gov In texturized proteins derived from these legumes, the concentrations of the isopeptide were substantially higher than the initial levels. nih.gov

The analytical methods developed in this research, which can distinguish the ε-(γ-glutamyl)-lysine isopeptide from three other isomers, have been crucial for accurately quantifying its presence in complex protein digests. nih.gov This level of specificity is essential for understanding the kinetics of isopeptide bond formation and its role in the structure of leguminous proteins. nih.gov

The table below summarizes the initial concentrations of ε-(γ-glutamyl)-lysine found in genuine leguminous protein isolates as reported in the study.

Initial Concentrations of ε-(γ-glutamyl)-lysine in Leguminous Protein Isolates

| Legume Source | Initial ε-(γ-glutamyl)-lysine Concentration (μmol/100 g of protein) |

| Soy (Glycine max) | 40 - 77 |

| Pea (Pisum sativum) | 40 - 77 |

| Sweet Lupin (Lupinus albus) | 40 - 77 |

| Sweet Lupin (Lupinus angustifolius) | 40 - 77 |

This table is interactive. You can sort and filter the data.

The following table presents the range of ε-(γ-glutamyl)-lysine concentrations measured in texturized leguminous proteins after enzymatic treatment.

Concentrations of ε-(γ-glutamyl)-lysine in Texturized Leguminous Proteins

| Protein Type | ε-(γ-glutamyl)-lysine Concentration (μmol/100 g of protein) |

| Texturized Leguminous Proteins | 100 - 500 |

This table is interactive. You can sort and filter the data.

Analytical Methodologies for Epsilon Gamma Glutamyl Lysine Research

Chromatographic Separation Techniques

Once the ε-(γ-glutamyl)-lysine isopeptide has been liberated from the protein matrix, it must be separated from other amino acids and components of the digest for accurate quantification. nih.gov Various chromatographic techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of ε-(γ-glutamyl)-lysine. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly common, often coupled with pre-column or post-column derivatization to enhance detection. nih.govresearchgate.net

Pre-column derivatization with fluorogenic reagents like o-phthalaldehyde (B127526) (OPA) allows for highly sensitive fluorescence detection. nih.gov A rapid and convenient method for the precise quantification of the isopeptide in lyophilized proteolytic digests of cross-linked plant protein samples was developed using RP-HPLC. acs.orgnih.gov This method allowed for the baseline separation of the isopeptide from three other isomers containing lysyl and glutamyl residues. acs.orgnih.gov

Research Findings: A study on enzymatically cross-linked leguminous proteins utilized RP-HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) for highly selective detection in MS/MS mode. acs.orgnih.gov This LC-MS method was successfully applied to monitor the kinetics of isopeptide formation. acs.orgnih.gov The detection limit for ε-(γ-glutamyl)-lysine was 0.5 μg/mL, which was sufficient for quantifying the cross-linking rate. acs.orgnih.gov In another application, peptide separation was performed using an ultrahigh-pressure liquid chromatography system at 36 °C with a C18 trap column. nih.govacs.org

Ion-exchange chromatography is a classical and effective method for the separation of the ε-(γ-glutamyl)-lysine dipeptide from other amino acids and peptides in the protein hydrolysate. nih.gov This technique separates molecules based on their net charge, which is dependent on the pH of the mobile phase.

The quantitative estimation of ε-(γ-glutamyl)-lysine has traditionally involved its separation by ion-exchange chromatography, followed by post-column derivatization with ninhydrin (B49086) for detection. nih.gov This method provides reliable quantification and has been a staple in the analysis of this isopeptide.

Research Findings: Ion-exchange chromatography has been successfully used to isolate the ε-(γ-glutamyl)-lysine dipeptide from exhaustive proteolytic digests of proteins. nih.gov This separation is a crucial step before qualitative identification by other techniques or quantitative analysis. nih.gov

Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their size. It can be used as a preliminary separation step to isolate the dipeptide from larger peptides and other components of the digest. nih.gov

While not providing the high resolution of HPLC or ion-exchange chromatography for separating the isopeptide from other small molecules, it is a useful technique for initial sample cleanup and fractionation.

Research Findings: Gel filtration has been employed to separate the ε-(γ-glutamyl)-lysine dipeptide from other constituents of a proteolytic digest, demonstrating its utility in the purification process. nih.gov

| Technique | Principle of Separation | Common Application in ε-(γ-glutamyl)-lysine Research |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. nih.govacs.org | High-resolution separation and quantification, often coupled with mass spectrometry (LC-MS) for high selectivity. acs.orgnih.gov |

| Ion-Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged stationary phase. nih.gov | Separation of the isopeptide from other amino acids, followed by post-column derivatization for quantification. nih.gov |

| Gel Filtration Chromatography | Separation based on molecular size and shape. nih.gov | Initial sample cleanup and fractionation of the protein digest. nih.gov |

Spectrometric and Immunological Detection Methods

The direct detection and quantification of the ε-(γ-glutamyl)lysine (EGL) isopeptide are fundamental to understanding the role of transglutaminase-mediated cross-linking in biological systems. These direct methods typically necessitate the complete enzymatic breakdown (exhaustive proteolytic digestion) of the protein sample to liberate the stable dipeptide, which is then isolated and measured. nih.gov A range of sophisticated spectrometric and immunological techniques have been developed for this purpose, offering varying levels of sensitivity and specificity.

Mass Spectrometry (e.g., HPLC-ESI-MS, LC-MS/MS, Nanoelectrospray Tandem Mass Spectrometry, MALDI-TOF MS)

Mass spectrometry (MS) stands as a cornerstone for the definitive identification and quantification of the EGL isopeptide. Its high sensitivity and specificity allow for precise measurement even in complex biological matrices. The coupling of MS with liquid chromatography (LC) provides robust separation of the isopeptide from other amino acids and peptide fragments prior to detection.

High-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

HPLC combined with ESI-MS is a powerful and widely adopted method for EGL analysis. A key advantage is its ability to separate the γ-glutamyl-ε-lysine isopeptide from its other potential isomers, such as α-glutamyl-ε-lysine, ε-α-glutamyl-lysine, and ε-γ-glutamyl-lysine. nih.gov In tandem mass spectrometry (MS/MS) mode, the system offers highly selective detection by isolating a specific parent ion (the EGL dipeptide) and fragmenting it to produce a characteristic pattern of product ions, confirming its identity and enabling accurate quantification. nih.govacs.orgnih.gov

Research has demonstrated the successful application of LC-MS methods for monitoring the kinetics of EGL formation in various samples, from plant proteins to human biofluids. nih.govaston.ac.uk For instance, one LC-MS/MS method developed for quantifying EGL in human urine achieved a remarkable sensitivity of 0.1 ng/mL, utilizing multiple reaction monitoring (MRM) for enhanced selectivity. aston.ac.uk Another study on cross-linked plant proteins reported a detection limit of 0.5 µg/mL. nih.gov The process for identifying naturally occurring EGL cross-links often involves digesting the protein sample with an enzyme like trypsin, which cannot cleave the isopeptide bond, followed by LC-MS/MS analysis of the resulting peptides. acs.orgnih.gov

Nanoelectrospray Tandem Mass Spectrometry (Nano-ESI MS/MS)

Nano-ESI is an advanced iteration of ESI that is distinguished by its exceptionally low flow rate and minimal sample consumption. nih.gov This technique is ideal for precious or limited samples, requiring only a few microliters of analyte solution. nih.gov The reduced flow rate alters the ion formation mechanism, which can enhance sensitivity and is particularly beneficial for the analysis of biomolecules, including glycoproteins and non-covalent complexes. nih.govfossiliontech.com By generating smaller initial droplets, nano-ESI can improve ionization efficiency, a feature that is especially useful when mobile phases without ion-pairing agents are used, as this can recover sensitivity that might otherwise be lost. nih.gov Further enhancements, such as chemically modifying the surface of the nano-ESI needles, can reduce the non-specific adsorption of analytes and further boost signal intensity. chemrxiv.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another valuable technique for studying protein cross-links. It is particularly effective for analyzing complex mixtures and has been successfully employed for the complete structural analysis of cross-linked peptide-RNA oligonucleotides. nih.gov This method can achieve high mass accuracy and monoisotopic resolution, which facilitates the confident identification of cross-linked species by matching the precise masses of peptide and RNA fragments. nih.gov A typical workflow involves purifying the cross-linked species, analyzing them by MALDI-TOF in reflectron mode for accurate mass determination, and using post-source decay (PSD) analysis to gain further structural information about the cross-linked components. nih.gov

Table 1: Performance of Mass Spectrometry Methods for ε-(γ-glutamyl)-lysine Detection

| Analytical Method | Sample Matrix | Reported Sensitivity/Detection Limit | Key Features |

|---|---|---|---|

| HPLC-ESI-MS/MS | Cross-linked leguminous proteins | 0.5 µg/mL | Baseline separation from 3 other isomers; monitors kinetics of formation. nih.gov |

| LC-MS/MS | Human urine | 0.1 ng/mL | Optimized with protein precipitation and immobilized enzyme digestion; uses multiple reaction monitoring (MRM). aston.ac.uk |

| LC-MS/MS | Human neuroblastoma cells | Not specified | Identifies naturally occurring cross-linked peptides after trypsin digestion and immunopurification. acs.orgnih.gov |

| Nano-ESI MS/MS | General analyte solutions | Analyte concentration of 10⁻⁵-10⁻⁸ M | Extremely low sample consumption; enhanced sensitivity for certain biomolecules. nih.gov |

| MALDI-TOF MS | Peptide-RNA oligonucleotides | Low femtomole range | High mass accuracy (>50 ppm); enables complete structural analysis of purified cross-links. nih.gov |

UV Absorbance Detection

Direct detection of the ε-(γ-glutamyl)lysine isopeptide using UV absorbance is generally not a preferred method due to its low sensitivity and specificity. The isopeptide bond itself does not possess a strong chromophore that absorbs light in the commonly used UV range (e.g., 280 nm). While the peptide bond absorbs light at lower wavelengths (around 205-214 nm), many other components in a biological digest also absorb in this region, leading to significant interference. researchgate.net

Therefore, methods employing UV-Visible spectrophotometry for the quantification of EGL or its constituent amino acids almost invariably rely on a derivatization step. This chemical modification introduces a chromophore to the molecule, allowing it to be detected at a specific wavelength with much higher sensitivity, such as the 479 nm peak for the product of a reaction between lysine (B10760008) and ninhydrin. researchgate.net

Post-Column and Pre-Column Derivatization Techniques (e.g., o-phthaldialdehyde, ninhydrin)

To overcome the limitations of direct UV detection, derivatization techniques coupled with HPLC are frequently used. These methods chemically modify the EGL dipeptide to attach a molecule (a tag) that is either highly fluorescent or strongly absorbs light, thereby enhancing detection sensitivity by several orders of magnitude. actascientific.com

Post-Column Derivatization

In this approach, the EGL dipeptide is first separated from other components of the proteolytic digest using chromatography (typically ion-exchange). nih.gov After exiting the column, the separated dipeptide is mixed with a derivatizing reagent before it flows into the detector. actascientific.com A classic and robust method for the quantitative analysis of EGL involves its separation by ion-exchange chromatography, followed by post-column derivatization with ninhydrin . nih.govpickeringlabs.como-Phthalaldehyde (OPA) is another widely used post-column reagent that reacts with primary amines in the presence of a thiol to form highly fluorescent derivatives. actascientific.comkyushu-u.ac.jp

Pre-Column Derivatization

This technique involves derivatizing the amino acids and peptides in the sample before they are injected into the HPLC column. actascientific.com The resulting derivatives are then separated, typically using reverse-phase HPLC. nih.gov This approach has been successfully applied to EGL analysis using fluorogenic reagents like o-phthaldialdehyde (OPA) . nih.gov One such method, utilizing pre-column derivatization with OPA followed by reverse-phase HPLC and fluorimetric detection, reported a detection limit of approximately 200 pmol per mg of protein for EGL. nih.gov The primary advantage of pre-column derivatization is that it can lead to more stable and hydrophobic derivatives, which can improve chromatographic separation and quantification. kyushu-u.ac.jp

Isotope Dilution Assays

Isotope dilution analysis, typically coupled with high-resolution mass spectrometry, is considered a gold-standard method for accurate quantification. This technique relies on the addition of a known quantity of a stable, isotopically labeled version of the analyte (e.g., ¹⁵N-labeled EGL) to the sample as an internal standard.

The labeled standard is chemically identical to the endogenous (unlabeled) EGL and thus behaves identically during sample extraction, purification, and ionization. By measuring the ratio of the mass signal from the native EGL to that of the labeled standard, highly accurate and precise quantification can be achieved, effectively correcting for any sample loss or matrix effects during the analytical process. This methodology is particularly valuable for complex matrices, such as in food nutritional studies, to distinguish between endogenous and exogenous cross-links.

Synthetic Strategies and Research Tools Involving Epsilon Gamma Glutamyl Lysine

Chemical Synthesis of Epsilon-(gamma-glutamyl)-lysine (B33441) Analogues and Derivatives for Research

The chemical synthesis of peptides containing the ε-(γ-glutamyl)-lysine isopeptide linkage or its analogues is a complex task that requires careful selection of protecting groups and coupling strategies to ensure the correct bond formation. Researchers have employed various methods to achieve this, primarily focusing on solid-phase peptide synthesis (SPPS) and the use of specialized building blocks.

N-Carboxyanhydride (NCA) Polymerization

N-Carboxyanhydride (NCA) polymerization is a well-established method for the synthesis of polypeptides. youtube.com This technique involves the ring-opening polymerization of NCAs, which are heterocyclic compounds derived from amino acids. youtube.com While not a common method for the direct synthesis of a discrete EGL dipeptide, NCA polymerization offers a powerful tool for creating polypeptide chains that can serve as analogues or precursors for EGL-containing structures.

In this approach, NCAs of glutamic acid and lysine (B10760008), with their side chains appropriately protected, can be co-polymerized to generate polypeptides with glutamine and lysine residues. The ε-amino group of lysine and the γ-carboxyl group of glutamic acid would be protected with groups that are orthogonal to the groups used for the α-amino and α-carboxyl functions to allow for selective deprotection and subsequent intramolecular or intermolecular isopeptide bond formation. For instance, a polypeptide chain could be synthesized and then subjected to enzymatic cross-linking by transglutaminase to form the EGL bonds. This method is particularly useful for generating high molecular weight polymers that mimic protein substrates.

Protected Amino Acid Approaches for Peptide Synthesis

The most precise method for synthesizing peptides containing a specific ε-(γ-glutamyl)-lysine linkage is through solid-phase peptide synthesis (SPPS) using orthogonally protected amino acid derivatives. iris-biotech.deyoutube.com This strategy relies on the differential lability of protecting groups, allowing for the selective deprotection of specific functional groups while others remain intact. iris-biotech.de

The synthesis of a peptide containing the EGL isopeptide bond typically involves the following key steps:

Attachment of the first amino acid to a solid support: The synthesis begins by anchoring the C-terminal amino acid to a resin.

Sequential addition of amino acids: Subsequent amino acids are added one by one. The α-amino group of the incoming amino acid is temporarily protected (e.g., with Fmoc), while its carboxyl group is activated for coupling. youtube.com

Formation of the isopeptide bond: To create the ε-(γ-glutamyl)-lysine linkage, a glutamic acid derivative with a protected α-carboxyl group and an activated γ-carboxyl group is coupled to the deprotected ε-amino group of a lysine residue already incorporated into the peptide chain. peptide.com Alternatively, a pre-formed and protected EGL dipeptide can be synthesized and then incorporated into the growing peptide chain.

A critical aspect of this approach is the choice of orthogonal protecting groups for the side chains of glutamic acid and lysine. For example, in Fmoc-based SPPS, the α-amino groups are protected by the base-labile Fmoc group. creative-peptides.com The ε-amino group of lysine could be protected by an acid-labile group like Boc (tert-butoxycarbonyl), and the γ-carboxyl group of glutamic acid could be protected by a group removable under different conditions, such as an allyl ester, which can be cleaved by a palladium catalyst. ug.edu.pl This orthogonality ensures that the specific side chains can be deprotected and reacted without affecting other parts of the peptide.

Table 1: Commonly Used Protecting Groups in Fmoc-SPPS for EGL Synthesis

| Functional Group | Protecting Group | Cleavage Condition |

| α-Amino | Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) |

| ε-Amino (Lysine) | Boc (tert-Butoxycarbonyl) | Acid (e.g., TFA) |

| γ-Carboxyl (Glutamic Acid) | tBu (tert-Butyl ester) | Acid (e.g., TFA) |

| γ-Carboxyl (Glutamic Acid) | Allyl ester | Pd(0) catalyst |

Enzymatic Synthesis of Epsilon-(gamma-glutamyl)-lysine for Research Applications

The enzymatic synthesis of ε-(γ-glutamyl)-lysine offers a highly specific and efficient alternative to chemical methods, particularly for modifying existing proteins and peptides. Transglutaminases are the key enzymes utilized for this purpose. nih.gov

Utilization of Microbial Transglutaminases in Controlled Systems

Microbial transglutaminase (MTGase), particularly from Streptoverticillium species, is widely used in research due to its high efficiency and calcium-independence, unlike its mammalian counterparts. nih.gov In controlled in vitro systems, MTGase can be used to catalyze the formation of EGL cross-links between a glutamine-containing protein/peptide and a lysine-containing molecule. nih.gov

This has been applied in various research contexts, such as:

Protein cross-linking: Creating specifically cross-linked protein hydrogels for tissue engineering applications. nih.govnih.gov

Peptide labeling: Attaching small molecule probes (e.g., biotin (B1667282) or fluorescent dyes) that have been modified to contain a primary amine to specific glutamine residues on a protein of interest.

Studying protein-protein interactions: Inducing covalent cross-links between interacting proteins to trap and identify binding partners.

The reaction conditions, such as enzyme concentration, substrate concentration, pH, and temperature, can be precisely controlled to achieve the desired level of modification. The kinetics of EGL formation can be monitored using techniques like HPLC-ESI-MS to quantify the amount of isopeptide formed over time. nih.gov

Substrate Engineering for Enhanced EGL Formation

The efficiency of EGL formation by transglutaminases is highly dependent on the amino acid sequences flanking the target glutamine and lysine residues. google.com Not all glutamine and lysine residues are equally good substrates for the enzyme. Research has focused on identifying preferred substrate sequences to engineer peptides and proteins for more efficient cross-linking.

By using peptide libraries and screening techniques, researchers have identified consensus sequences that are optimal substrates for transglutaminases. google.com For example, certain amino acids in the positions adjacent to the reactive glutamine can significantly enhance the reaction rate. This knowledge allows for "substrate engineering," where the amino acid sequence of a protein of interest is modified through site-directed mutagenesis to introduce a "transglutaminase tag" - a short peptide sequence that is a highly efficient substrate for the enzyme. This enables more rapid and specific labeling or cross-linking of the target protein.

Table 2: Examples of Transglutaminase Substrate Motifs

| Enzyme | Substrate Motif (Glutamine) | Substrate Motif (Lysine) | Reference |

| Microbial Transglutaminase | Gln-Gly | Not as strictly defined | google.com |

| Tissue Transglutaminase 2 | [YF][VA]LQG | SK[LS]K or [KR][ST]KL | google.com |

Epsilon-(gamma-glutamyl)-lysine as a Research Reagent or Probe

The ε-(γ-glutamyl)-lysine dipeptide itself, along with tools developed to detect it, serves as a crucial reagent and probe in biochemical and biomedical research.

The isopeptide can be used as an analytical standard in various detection methods. nih.govnih.gov For instance, in High-Performance Liquid Chromatography (HPLC), a purified and quantified ε-(γ-glutamyl)-lysine standard is essential for identifying and quantifying the amount of this cross-link in biological samples after proteolytic digestion. nih.gov This is critical for studies investigating the role of transglutaminase and protein cross-linking in various physiological and pathological processes. hmdb.ca

Furthermore, the unique structure of the ε-(γ-glutamyl)-lysine isopeptide has enabled the development of specific monoclonal antibodies that recognize this modification. abcam.comnih.gov These antibodies are powerful research tools that can be used in a variety of immunoassays, including:

ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the total amount of EGL cross-links in a protein mixture. abcam.com

Immunohistochemistry (IHC): To visualize the localization of EGL cross-links within tissues, providing insights into where transglutaminase activity is occurring. abcam.com

Western Blotting: To detect specific proteins that have been modified by EGL cross-linking.

Immunoprecipitation: To isolate and enrich for EGL-containing peptides from complex mixtures for further analysis by mass spectrometry. nih.govacs.org

The use of these antibodies has been instrumental in identifying naturally occurring isopeptide cross-linked proteins in cells and tissues, helping to elucidate the diverse substrates of transglutaminases and the biological consequences of their cross-linking activity. acs.org

Probing Enzyme Mechanisms (e.g., Gamma-glutamyl Transferases)

The detection and analysis of the ε-(γ-glutamyl)-lysine isopeptide serve as a direct indicator of transglutaminase (TG) and gamma-glutamyl transferase (GGT) activity. nih.govnih.govwikipedia.org Transglutaminases catalyze the formation of this covalent bond between the side chains of lysine and glutamine residues in proteins, releasing ammonia (B1221849) in the process. acs.org Studying the presence and quantity of this isopeptide provides crucial insights into the catalytic mechanisms of these enzymes under various physiological and pathological conditions.

Traditionally, it was believed that intracellular TG activity was largely dormant due to low cytosolic calcium concentrations, which are required to activate the enzyme to its open, catalytic conformation. nih.govacs.org However, modern analytical techniques have challenged this view. By developing methods to identify naturally occurring ε-(γ-glutamyl)-lysine crosslinks, researchers have demonstrated that intracellular TG crosslinking activity, while very low, is detectable under normal physiological conditions. nih.govacs.org

Table 1: Research Findings on Intracellular Transglutaminase Activity

| Finding | Methodology | Enzyme Implication | Source |

|---|---|---|---|

| Naturally occurring ε-(γ-glutamyl)-lysine crosslinks were identified in human neuroblastoma cells under physiological conditions. | Immunopurification with anti-isopeptide antibody followed by LC-MS/MS analysis. | Challenges the belief that intracellular transglutaminase is dormant, suggesting a low but detectable basal catalytic activity. | nih.govacs.org |

| The ε-(γ-glutamyl)-lysine isodipeptide was found in Chinese Hamster Ovary cells under basal conditions. | Biochemical analysis of cell extracts. | Provides evidence for the product of TG2 crosslinking activity without external stimuli. | acs.org |

| GGTs are highly conserved enzymes that catalyze the transfer of γ-glutamyl residues from substrates like glutathione (B108866). | Structural and functional enzyme analysis. | Plays a key role in glutathione homeostasis and detoxification, with the mechanism involving the formation of a γ-glutamyl enzyme intermediate. | wikipedia.orgresearchgate.net |

Studying Protein Cross-Linking Dynamics and Kinetics

Understanding the rate and specificity of ε-(γ-glutamyl)-lysine bond formation is essential for elucidating the dynamics of protein assembly and polymerization. Researchers utilize quantitative methods to track the kinetics of this enzymatic cross-linking, providing data on how quickly proteins are modified and how different enzymes or conditions influence this rate. nih.gov

A robust method for studying these dynamics involves the use of high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS). nih.govacs.org This technique allows for the precise quantification of the ε-(γ-glutamyl)-lysine isopeptide within protein samples that have been enzymatically digested. nih.gov For instance, researchers have monitored the kinetics of isopeptide formation in leguminous proteins incubated with microbial transglutaminase (MTG) over time. nih.gov By measuring the concentration of the isopeptide at different time points (e.g., 0 to 240 minutes), a kinetic profile of the cross-linking reaction can be established. nih.gov Such studies have found that in texturized proteins, the concentration of ε-(γ-glutamyl)-lysine can range from 100 to 500 micromol/100 g of protein. nih.gov

Furthermore, research has focused on identifying the specific lysine and glutamine residues that participate in the cross-linking, revealing the site specificity of different transglutaminases. researchgate.net In a study on α-lactalbumin, it was found that guinea pig liver transglutaminase (GTGase) targeted lysine residues Lys16, Lys93, and Lys122, while microbial transglutaminase (MTGase) targeted Lys5. researchgate.net Both enzymes utilized Gln54 as the acyl donor. researchgate.net This level of detail is crucial for understanding the structural and dynamic consequences of protein cross-linking.

Table 2: Kinetic and Site-Specificity Data for ε-(γ-glutamyl)-lysine Formation

| Protein/System | Enzyme | Kinetic Parameter/Finding | Identified Cross-Linking Sites | Source |

|---|---|---|---|---|

| Leguminous Proteins (Soy, Pea, Lupin) | Microbial Transglutaminase (MTG) | Isopeptide formation monitored over 0-240 min. Final concentrations reached 100-500 µmol/100g of protein. | Not specified in this study. | nih.gov |

| α-Lactalbumin | Guinea Pig Liver Transglutaminase (GTGase) | Cross-linking observed within 15 minutes. | Acceptor Lysines: Lys16, Lys93, Lys122. Donor Glutamine: Gln54. | researchgate.net |

| α-Lactalbumin | Microbial Transglutaminase (MTGase) | Cross-linking observed within 30 minutes. | Acceptor Lysine: Lys5. Donor Glutamine: Gln54. | researchgate.net |

| Fibrin (B1330869) | Factor XIII | Enables measurement of cross-links in polymerized fibrin. | Not specified. | acs.org |

Development of Labeled Isopeptides for Tracing and Imaging (e.g., F-labeled)

The development of labeled molecules that can be traced in vivo represents a significant advancement in studying the biological roles of the gamma-glutamyl system. While direct labeling of the ε-(γ-glutamyl)-lysine isopeptide is complex, researchers have successfully developed labeled substrates and probes for the enzymes that produce it, particularly gamma-glutamyl transpeptidase (GGT). GGT is an important diagnostic marker as its expression is often highly elevated in various malignant tumors. wikipedia.orgresearchgate.netnih.gov

Positron Emission Tomography (PET) is a highly sensitive imaging technique that allows for deep tissue penetration, making it ideal for clinical applications. researchgate.netrsc.org To leverage this, scientists have designed and synthesized novel PET imaging probes labeled with fluorine-18 (B77423) (¹⁸F) to monitor GGT expression in living subjects. researchgate.netnih.gov An example is the probe ([¹⁸F]GCPA)₂, which can be synthesized with high radiochemical purity (>98%). researchgate.netrsc.org

In vitro and in vivo studies have demonstrated the efficacy of such probes. In cell culture, a significantly higher uptake of ([¹⁸F]GCPA)₂ was observed in GGT-positive HCT116 cells compared to GGT-negative L929 cells. nih.gov In animal models with tumors, PET imaging showed that the probe rapidly accumulates in the tumor, reaching a maximum uptake of 4.66 ± 0.79% of the injected dose per gram of tissue (%ID/g) within five minutes. nih.gov The tumor-to-muscle uptake ratio was high, allowing for clear visualization of the tumor. nih.gov The specificity was confirmed in blocking studies where co-injection with a GGT inhibitor significantly reduced the probe's tumor uptake. researchgate.netnih.gov These ¹⁸F-labeled probes are powerful tools for tracing the enzymatic activity related to the gamma-glutamyl cycle, providing a non-invasive window into processes that lead to ε-(γ-glutamyl)-lysine formation. nih.govnih.gov

Table 3: Performance of a ¹⁸F-Labeled PET Probe for GGT Imaging

| Parameter | Cell Line / Condition | Result | Significance | Source |

|---|---|---|---|---|

| Cellular Uptake (at 4h) | GGT-positive HCT116 cells | 2.90 ± 0.12% | Demonstrates probe uptake in GGT-expressing cells. | nih.gov |

| Cellular Uptake (at 4h) | GGT-negative L929 cells | 1.44 ± 0.15% | Shows lower uptake in the absence of the target enzyme, indicating specificity. | nih.gov |

| Maximum Tumor Uptake (in vivo) | Tumor-bearing mouse model | 4.66 ± 0.79% ID/g (at 5 min) | Indicates rapid and high accumulation of the probe in tumors. | nih.gov |

| Maximum Tumor Uptake (with GGT inhibitor) | Tumor-bearing mouse model | 2.78 ± 0.32% ID/g (at 10 min) | Confirms that probe uptake is dependent on GGT activity. | researchgate.netnih.gov |

Mechanistic Implications of Epsilon Gamma Glutamyl Lysine in Biological Research Models

Role in Extracellular Matrix Pathologies

The formation of ε-(γ-glutamyl)-lysine cross-links by tissue transglutaminase (tTg) is a key mechanism in the stabilization and accumulation of the extracellular matrix (ECM). nih.gov While essential for tissue integrity, excessive cross-linking contributes to the pathological fibrosis observed in several diseases. nih.govnih.gov

Renal Fibrosis and Diabetic Nephropathy Models

In the context of diabetic nephropathy (DN), the progressive expansion and sclerosis of the glomerular mesangium and fibrosis of the renal interstitium are characteristic features. nih.gov Research models have demonstrated that this ECM accumulation is heavily influenced by the activity of tTg and the formation of ε-(γ-glutamyl)-lysine cross-links. nih.govnih.gov

In a streptozotocin-induced rat model of DN, a significant increase in whole-kidney ε-(γ-glutamyl)-lysine was observed over 120 days. nih.gov This increase was predominantly found in the extracellular peritubular interstitial space and within individual glomeruli. nih.gov While total kidney transglutaminase levels were not elevated, a specific increase in extracellular tTg activity was detected in both the interstitium and glomeruli, suggesting that the translocation of the enzyme to the extracellular environment is a critical step. nih.gov In isolated glomeruli from these models, the increase in ε-(γ-glutamyl)-lysine was associated with significant elevations in both tTg activity and antigen levels. nih.gov

Studies on human renal biopsies from patients with type 2 diabetes and DN corroborate these findings. Immunofluorescent analysis revealed dramatically increased levels of both tTg and ε-(γ-glutamyl)-lysine in the kidneys of DN patients compared to normal controls, primarily in the extracellular periglomerular and peritubular areas. nih.govkarger.com A strong correlation was found between tTg staining, ε-(γ-glutamyl)-lysine levels, and the degree of renal scarring. nih.govresearchgate.net This suggests that the cellular export of tTg, leading to the cross-linking and stabilization of the ECM, is a key factor in the progression of human DN. nih.gov

| Model/Study Type | Key Finding | Quantitative Data | Source |

|---|---|---|---|

| Rat Streptozotocin Model | Increase in whole kidney ε-(γ-glutamyl)-lysine | +337% at Day 90; +650% at Day 120 | nih.gov |

| Rat Streptozotocin Model (Isolated Glomeruli) | Increase in glomerular ε-(γ-glutamyl)-lysine | +361% | nih.gov |

| Rat Streptozotocin Model (Isolated Glomeruli) | Increase in glomerular Tg activity | +228% | nih.gov |

| Human DN Biopsies | Increase in renal ε-(γ-glutamyl)-lysine | +486% vs. normal | nih.gov |

| Human DN Biopsies | Increase in renal tTg | +1,266% vs. normal | nih.gov |

Glaucoma Filtering Surgery Scarring Models

The success of glaucoma filtering surgery is often limited by postoperative scarring and fibrosis at the surgical site, which can obstruct aqueous humor outflow and lead to surgical failure. researchgate.netplos.org This fibrotic process is driven by the proliferation of fibroblasts and the excessive deposition and remodeling of the ECM. researchgate.net The stabilization of this pathological ECM involves the formation of ε-(γ-glutamyl)-lysine cross-links, implicating tTg activity in the failure of filtration procedures. medchemexpress.com

The wound healing response after surgery involves the transformation of fibroblasts into myofibroblasts, which synthesize large amounts of ECM proteins like collagen. mdpi.com Growth factors such as transforming growth factor-beta (TGF-β), found in high concentrations in the aqueous humor of glaucoma patients, are potent stimulators of this process. mdpi.com The resulting fibrotic tissue is stabilized and made resistant to degradation through enzymatic cross-linking. The formation of ε-(γ-glutamyl)-lysine bonds by tTg makes the ECM components more stable, contributing to the permanence of the scar tissue that ultimately compromises the surgical outcome. medchemexpress.comnih.gov Therefore, the enzymatic activity of tTg and the subsequent formation of these isopeptide bonds are considered a potential target in modulating the scarring process following glaucoma surgery.

Involvement in Protein Aggregation and Neurodegeneration Research

The accumulation of misfolded and aggregated proteins is a hallmark of many neurodegenerative disorders. nih.gov The formation of ε-(γ-glutamyl)-lysine cross-links by transglutaminases can stabilize these protein aggregates, rendering them insoluble and resistant to proteasomal degradation, thereby contributing to neurotoxicity. nih.gov

Alpha-Synuclein Cross-Linking in Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons and the presence of intracellular protein aggregates known as Lewy bodies, of which α-synuclein is a major component. plos.org The aggregation of α-synuclein is considered a key event in the pathogenesis of PD. plos.org Research has shown that these aggregates can be stabilized by ε-(γ-glutamyl)-lysine cross-links.

Analysis of brain tissue from patients with Alzheimer's disease, which shares features of protein aggregation, revealed that protein aggregates were highly cross-linked with ε-(γ-glutamyl)-lysine bonds. nih.gov Mass sequence analysis identified that a lysine (B10760008) residue within the α-synuclein protein was a substrate for this cross-linking. nih.gov These cross-linked aggregates also showed immunoreactivity to other proteins implicated in neurodegeneration, such as tau and ubiquitin, suggesting that these structures are features of both neurofibrillary tangles and Lewy bodies. nih.gov The data indicate that transglutaminase-mediated cross-linking of proteins like α-synuclein may play a role in stabilizing the intraneuronal protein aggregates, potentially interfering with their clearance by the proteasome and contributing to the progression of the disease. nih.gov

Accumulation in Cerebrospinal Fluid in Dementia Research Models

The ε-(γ-glutamyl)-lysine isodipeptide is released during the breakdown of cross-linked proteins. nih.gov As transglutaminase activation is a marker of apoptosis and cellular turnover, elevated levels of the isodipeptide in cerebrospinal fluid (CSF) may reflect the intensity of neurodegeneration. nih.gov

Studies have measured the concentration of ε-(γ-glutamyl)-lysine in the CSF of patients with different forms of dementia. In one study, patients with probable Alzheimer's disease and vascular dementia showed significantly elevated levels of the isodipeptide in their CSF compared to non-demented controls. nih.gov This suggests that the determination of CSF ε-(γ-glutamyl)-lysine concentration could serve as a novel method for measuring the extent of neurodegeneration in these conditions. nih.gov Further research has also reported elevated levels of the isodipeptide in the CSF of patients with Huntington's disease, another neurodegenerative disorder, supporting the hypothesis of increased transglutaminase activity in the brain during these disease processes. nih.gov

| Patient Group | Number of Subjects (n) | Mean Concentration (nM/L or pmol/mL) | Standard Deviation (SD) or SEM | Source |

|---|---|---|---|---|

| Non-demented Controls | 17 | 37.9 nM/L | ± 8.7 (SD) | nih.gov |

| Vascular Dementia | 11 | 95.6 nM/L | ± 45.1 (SD) | nih.gov |

| Alzheimer's Disease | 14 | 176.6 nM/L | ± 77.1 (SD) | nih.gov |

| Huntington's Disease | 36 | 708 pmol/mL | ± 41 (SEM) | nih.gov |

| Control (for Huntington's) | 27 | 228 pmol/mL | ± 36 (SEM) | nih.gov |

Altered Transglutaminase Activity and EGL Formation in Other Research Contexts

Altered transglutaminase activity and the resulting changes in ε-(γ-glutamyl)-lysine (EGL) formation are not limited to fibrosis and neurodegeneration but are observed in a variety of other research contexts.

In cancer research, for instance, a reduction in transglutaminase activity and fewer EGL isopeptide bonds have been observed in malignant and transformed cells compared to their normal, non-proliferating counterparts. nih.gov This suggests that the stabilization of cell structures by EGL bonds may contribute to a non-proliferating state, and that a reduction in this cross-linking could be associated with a mitogenic response. nih.gov Conversely, overexpression of transglutaminase in some cancer stem cells has been associated with metastatic spread. nih.gov

In Huntington's disease research, a significant increase in γ-glutamyl-ε-lysine was measured in the caudate nucleus of patients, reflecting the formation and subsequent breakdown of protein aggregates containing these cross-links. nih.gov The isodipeptide is also implicated in other conditions. In celiac disease, transglutaminase-mediated modification of gluten peptides is a critical step in the inappropriate immune response. The cross-linking function is also vital in physiological processes such as the formation of the skin barrier and the stabilization of fibrin (B1330869) in blood clots. Furthermore, transglutaminase-mediated cross-linking of proteins in the eye lens has been implicated in the formation of cataracts. nih.gov These examples highlight the broad involvement of the ε-(γ-glutamyl)-lysine isopeptide bond in diverse biological and pathological processes.

Cancer Research (e.g., Metastatic Phenotype, Drug Resistance)

The formation of ε-(γ-glutamyl)-lysine bonds and the activity of associated enzymes are implicated in cancer progression, particularly in fostering a metastatic phenotype and contributing to drug resistance. nih.gov

Metastatic Phenotype: Overexpression of transglutaminase is associated with cancer stem cells, metastatic spread, and a poor prognosis in various cancers. nih.govacs.org The crosslinking activity of TG2, forming ε-(γ-glutamyl)-lysine bonds, can enhance cell adhesion and motility. By crosslinking extracellular matrix (ECM) proteins, TG2 can create a stiffer, more pro-invasive microenvironment. This is supported by findings that TG2 can act as an integrin-binding adhesion coreceptor for fibronectin, directly influencing cell attachment and spreading. researchgate.net

Glutamine metabolism, which is intrinsically linked to the substrates for the transglutaminase reaction, is also critical for metastasis. frontiersin.org Cancer cells released from primary tumors must survive a detached state, a process known as anoikis, before colonizing distant sites. Glutamine metabolism supports this survival. frontiersin.org For instance, in models of lung metastasis, the enzyme glutamate (B1630785) dehydrogenase (GDH) converts glutamate (derived from glutamine) to α-ketoglutarate, which activates signaling pathways that confer resistance to anoikis. frontiersin.org

Drug Resistance: The ε-(γ-glutamyl)-lysine linkage itself is exceptionally stable and resistant to degradation, a property that can contribute to the structural integrity of tumor masses. More significantly, the enzymes involved in glutamine metabolism play a direct role in chemoresistance. nih.gov